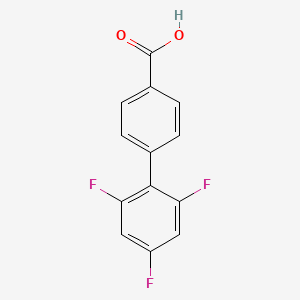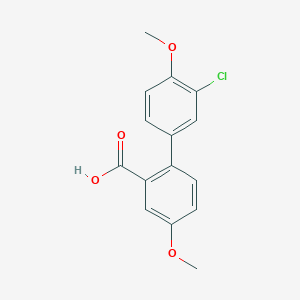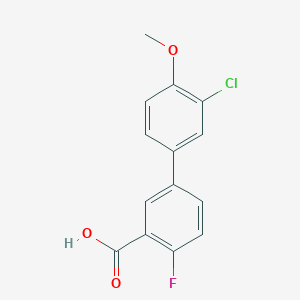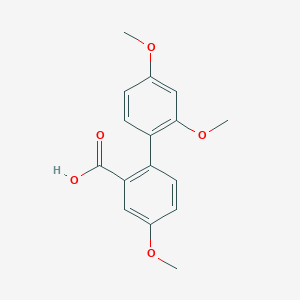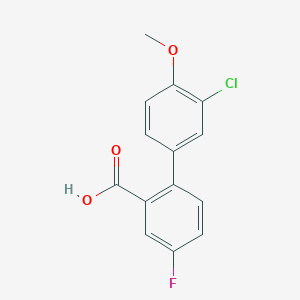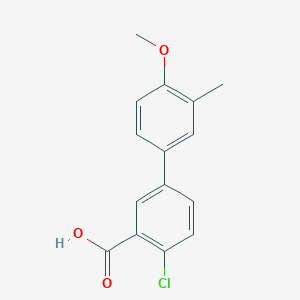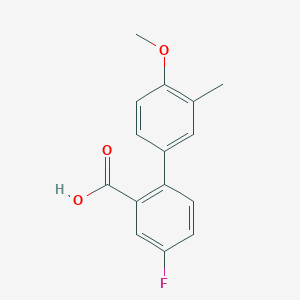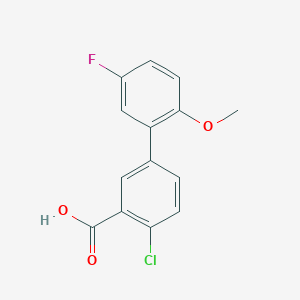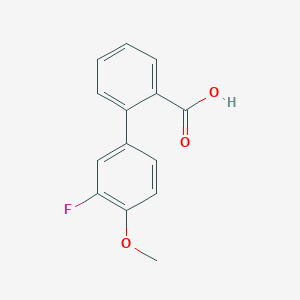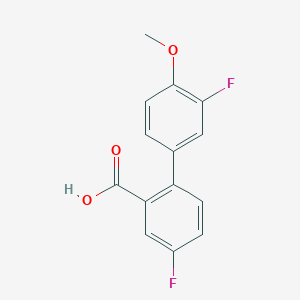
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% (hereafter referred to as 4MMB) is a phenolic compound with a broad range of applications in organic synthesis, pharmaceuticals, and other industries. It is a white crystalline solid with a melting point of 176-177°C. 4MMB is a versatile building block for the synthesis of many complex molecules and has been used in a variety of synthetic processes. In addition, 4MMB has been studied for its potential biological activities and its possible use in the development of new drugs.
科学研究应用
4MMB has been studied for its potential biological activities and its possible use in the development of new drugs. In particular, 4MMB has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been found to inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 4MMB has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, 4MMB has been found to be a potent anti-inflammatory agent, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 4MMB is not yet fully understood. However, it is believed that 4MMB binds to certain proteins and enzymes in the body, which leads to the inhibition of the growth of bacteria and cancer cells. In addition, 4MMB has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4MMB are not yet fully understood. However, it has been found to have anti-bacterial, anti-cancer, and anti-inflammatory activities. In addition, 4MMB has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, 4MMB has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
实验室实验的优点和局限性
The advantages of using 4MMB in laboratory experiments include its availability, low cost, and low toxicity. 4MMB is widely available and is relatively inexpensive compared to other phenolic compounds. In addition, 4MMB is generally considered to be non-toxic and has a low potential for causing adverse reactions. However, there are some limitations to using 4MMB for laboratory experiments. For example, 4MMB has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 4MMB is not as stable as some other phenolic compounds, and is prone to oxidation and degradation.
未来方向
The potential future directions for 4MMB are numerous. Further research is needed to better understand its mechanism of action and to develop new applications for 4MMB. For example, 4MMB could be used in the development of new drugs for the treatment of cancer, inflammatory diseases, and bacterial infections. In addition, 4MMB could be used as a starting material for the synthesis of more complex molecules. Furthermore, 4MMB could be used as a model compound to study the biological effects of phenolic compounds. Finally, 4MMB could be used to develop new methods for the synthesis of other compounds.
合成方法
4MMB can be synthesized by a variety of methods. One method involves the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 4MMB in high yields. Other methods of synthesis include the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzaldehyde in the presence of a catalyst such as palladium, or the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzoyl chloride in the presence of a reducing agent such as sodium borohydride.
属性
IUPAC Name |
5-methoxy-2-(4-methoxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(4-7-15(10)20-3)13-6-5-12(19-2)9-14(13)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQKZAMDWKJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681286 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1184517-27-8 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

